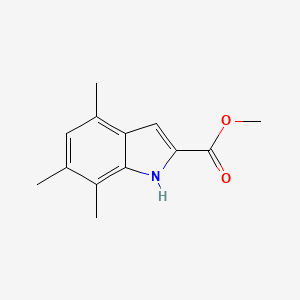

methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-5-8(2)10-6-11(13(15)16-4)14-12(10)9(7)3/h5-6,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHGELJFQLBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249214 | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-50-8 | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of the Indole-2-Carboxylate Scaffold

An In-depth Technical Guide to Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its physicochemical properties, plausible synthetic routes, characterization methodologies, potential applications, and safety considerations.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[1] Within this class, indole-2-carboxylates and their derivatives have demonstrated a wide array of biological activities, including acting as antagonists for the strychnine-insensitive glycine binding site, which is relevant for neurological disorders, and as inhibitors of HIV-1 integrase.[2][3] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile. The trimethyl substitution pattern in methyl 4,6,7-trimethyl-1H-indole-2-carboxylate suggests a molecule designed to explore specific steric and electronic interactions within a biological target.

Physicochemical Properties and Identifiers

While a specific CAS number for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is not readily found in public chemical databases, we can infer its properties from its parent carboxylic acid, 4,6,7-trimethyl-1H-indole-2-carboxylic acid.[4]

| Property | Value (4,6,7-trimethyl-1H-indole-2-carboxylic acid) | Predicted Value (Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate) | Source |

| CAS Number | 383133-18-4 | Not available | [4] |

| Molecular Formula | C₁₂H₁₃NO₂ | C₁₃H₁₅NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | 217.26 g/mol | [4] |

| IUPAC Name | 4,6,7-trimethyl-1H-indole-2-carboxylic acid | methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | [4] |

Synthesis of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

A logical and efficient synthetic strategy for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate involves a two-step process: the formation of the indole core via the Fischer indole synthesis, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 4,6,7-trimethyl-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.[5] In this case, the likely precursors would be (2,3,5-trimethylphenyl)hydrazine and pyruvic acid.

Caption: Proposed Fischer Indole Synthesis Pathway.

Experimental Protocol:

-

Hydrazone Formation: (2,3,5-trimethylphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.

-

Cyclization: An acid catalyst, for instance, polyphosphoric acid (PPA) or sulfuric acid, is added to the mixture.[5] The reaction is then heated, typically to temperatures ranging from 80 to 120 °C, and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then dried.

-

Purification: The crude 4,6,7-trimethyl-1H-indole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 2: Esterification of 4,6,7-trimethyl-1H-indole-2-carboxylic acid

The carboxylic acid is converted to its methyl ester via a standard acid-catalyzed esterification reaction.

Experimental Protocol:

-

Reaction Setup: 4,6,7-trimethyl-1H-indole-2-carboxylic acid (1.0 eq) is suspended in an excess of anhydrous methanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride), is carefully added.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. Further purification can be achieved by column chromatography on silica gel.

Characterization

The structural confirmation of the synthesized methyl 4,6,7-trimethyl-1H-indole-2-carboxylate would rely on a combination of spectroscopic techniques.

Caption: General workflow for product characterization.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A singlet for the N-H proton (typically downfield).- A singlet for the C3-H proton.- A singlet for the aromatic C5-H proton.- Three distinct singlets for the methyl groups at C4, C6, and C7.- A singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~160-165 ppm).- Signals for the aromatic and pyrrole ring carbons.- Three signals for the methyl carbons.- A signal for the methyl ester carbon (~52 ppm). |

| IR (Infrared) | - A characteristic N-H stretching band (~3300-3400 cm⁻¹).- A strong C=O stretching band for the ester (~1700-1720 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and methyl groups. |

| HRMS (High-Resolution Mass Spectrometry) | - The exact mass of the molecular ion [M+H]⁺ corresponding to the molecular formula C₁₃H₁₆NO₂⁺. |

Potential Applications and Research Interest

The indole-2-carboxylate scaffold is a fertile ground for the discovery of new therapeutic agents. Based on the activities of structurally related compounds, methyl 4,6,7-trimethyl-1H-indole-2-carboxylate could be a valuable intermediate or a candidate for screening in several areas:

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors.[3] The substituents on the indole ring play a crucial role in the binding affinity to the enzyme's active site.[3]

-

Neuroprotective Agents: Substituted indole-2-carboxylates have been shown to act as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[2] This activity is relevant for the treatment of neurodegenerative diseases and epilepsy.[2]

-

Anticancer Agents: The indole framework is present in many anticancer drugs. Tricyclic indole-2-carboxamides have demonstrated antitumor properties against pediatric brain cancer cells.[6] The substitution pattern on the indole nucleus can significantly influence the cytotoxic activity.

-

Anti-inflammatory Agents: N-acylated indole acetic acids, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the subject molecule is an indole-2-carboxylate, the core structure is a common starting point for the synthesis of various anti-inflammatory compounds.

Safety and Handling

While specific toxicity data for methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is unavailable, general precautions for handling substituted indole derivatives should be followed. The parent carboxylic acid is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, constructed from established chemical knowledge and data on analogous compounds. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

-

A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate. Available at: [Link]

-

4,6,7-trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3334902. PubChem. Available at: [Link]

-

Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992. PubChem. Available at: [Link]

-

Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.

-

Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. NIH. Available at: [Link]

-

Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Methyl 6-hydroxy-1H-indole-2-carboxylate | 116350-38-0. J&K Scientific. Available at: [Link]

- US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. 4,6,7-trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3334902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryviews.org [chemistryviews.org]

- 7. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, a comprehensive understanding of NMR spectra is critical for verifying molecular identity, purity, and structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. We will deconstruct the theoretical underpinnings that dictate the spectrum's appearance, provide a field-proven experimental protocol for data acquisition, and present a systematic interpretation of the spectral data. This document is designed to serve as a practical reference for scientists working with complex heterocyclic compounds.

The Structural and Electronic Landscape of the Analyte

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate possesses a rigid bicyclic indole core. The electronic environment of each proton, which determines its chemical shift (δ), is governed by the aromaticity of the ring system and the inductive and resonance effects of its substituents.

-

Indole Core : The bicyclic system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the aromatic system, making the ring system electron-rich.

-

Electron-Withdrawing Group (EWG) : The methyl carboxylate (-COOCH₃) group at the C2 position is a moderate EWG. It withdraws electron density from the pyrrole ring via resonance and induction, deshielding nearby protons.

-

Electron-Donating Groups (EDGs) : The three methyl (-CH₃) groups at the C4, C6, and C7 positions are EDGs. They donate electron density into the benzene ring through hyperconjugation and induction, shielding the aromatic proton.

Understanding these competing electronic effects is the first pillar of accurately predicting and interpreting the resultant ¹H NMR spectrum.

Caption: Key electronic effects influencing the proton environments.

Predictive Analysis of the ¹H NMR Spectrum

Based on first principles and data from analogous indole structures, we can predict the key features of the ¹H NMR spectrum.[1][2] This predictive framework is crucial for validating experimental results.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The substitution pattern of this molecule simplifies the spectrum significantly, as most aromatic protons that would typically show complex coupling are replaced by methyl groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |

| N-H | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The indole N-H proton is acidic and participates in hydrogen bonding. Its chemical shift is highly variable and dependent on solvent and concentration.[1] It is typically the most downfield signal. |

| H3 | 7.0 - 7.5 | Singlet (s) | 1H | Located on the electron-rich pyrrole ring but is deshielded by the adjacent C2-carboxylate group. No adjacent protons result in a singlet. |

| H5 | 6.7 - 7.0 | Singlet (s) | 1H | The sole proton on the benzene portion of the ring. It is shielded by the flanking electron-donating methyl groups at C4 and C6, shifting it upfield relative to unsubstituted indole. |

| O-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Protons of the ester methyl group. They are deshielded by the adjacent oxygen atom, placing them in this characteristic region. |

| C7-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Aromatic methyl group protons. This group is adjacent to the electron-donating nitrogen atom, causing a slight downfield shift compared to other aromatic methyls. |

| C4-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | Aromatic methyl group protons. Its position is sterically hindered, which can influence its precise chemical shift. |

| C6-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | Aromatic methyl group protons, typically appearing in this standard range. |

Note: Predicted values are for a standard non-polar solvent like CDCl₃. Shifts can vary with different solvents.

Spin-Spin Coupling (J-Coupling)

A defining feature of this molecule's spectrum is the absence of proton-proton J-coupling within the indole ring system. The protons at positions H3 and H5 are isolated from other ring protons by substitution, resulting in sharp singlets. This simplifies spectral analysis but also means that structural confirmation must rely heavily on chemical shifts and, ideally, 2D NMR techniques.[3]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The validity of any interpretation rests on the quality of the acquired data. This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum.[1][4]

Sample Preparation

-

Analyte Purity: Ensure the sample of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is of high purity (>95%) to avoid misleading signals from impurities.

-

Massing: Accurately weigh 5-10 mg of the analyte.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice. For solubility issues, DMSO-d₆ or Acetone-d₆ can be used, but be aware of solvent-induced shifts.

-

Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) is standard practice.[5]

-

Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent degradation of spectral resolution.

NMR Spectrometer Setup and Data Acquisition

This protocol is based on a 400 or 500 MHz spectrometer.

-

Sample Insertion: Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

-

Locking & Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]

-

Standard Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): 2-4 seconds. A longer AQ provides better resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate signal integration, especially for quaternary carbons in ¹³C NMR but also good practice for ¹H.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically to maximize signal-to-noise without clipping the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID.

-

Perform phase correction and baseline correction to ensure accurate peak shape and integration.

-

Calibrate the spectrum using the reference signal (TMS or residual solvent).

-

Integrate all signals to determine the relative proton ratios.

-

Caption: Standard workflow for ¹H NMR spectral acquisition.

Systematic Strategy for Spectral Interpretation

With a high-quality spectrum in hand, the following systematic approach, grounded in the prior predictive analysis, ensures a confident and accurate assignment of all signals.

Caption: Logical flowchart for assigning the ¹H NMR spectrum.

-

Identify the N-H Proton: Scan the most downfield region of the spectrum (δ > 10 ppm). The characteristic broad singlet integrating to one proton is unequivocally the N-H proton.

-

Assign the Ester Methyl: Locate the sharp singlet between 3.8 and 4.0 ppm integrating to three protons. This signal corresponds to the methyl group of the carboxylate ester.

-

Assign the Ring Protons (H3 and H5): Two singlets should be present in the aromatic region. The more downfield signal (predicted ~7.0-7.5 ppm) is assigned to H3, which is deshielded by the ester. The more upfield signal (predicted ~6.7-7.0 ppm) is assigned to H5, which is shielded by two methyl groups.

-

Assign the Aromatic Methyl Groups: Identify the three remaining singlets in the upfield aromatic/aliphatic region (δ ~2.2-2.6 ppm), each integrating to three protons. While their exact order can be challenging to assign definitively without 2D NMR (like NOESY), their presence and integration values are key structural confirmations.

-

Final Verification: Sum all integration values to ensure they match the total number of protons (14H) in the molecule. Check for any unexpected signals, which may indicate impurities or residual solvent.

Conclusion

The ¹H NMR spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is characterized by a set of distinct singlets, a direct consequence of its unique substitution pattern. The downfield N-H proton, the ester methyl group, and the two isolated ring protons provide immediate, high-confidence structural markers. By combining a theoretical understanding of substituent effects with a rigorous experimental and interpretive methodology, researchers can use ¹H NMR spectroscopy to unambiguously verify the synthesis and integrity of this and other complex heterocyclic molecules, ensuring data reliability in drug discovery and development pipelines.

References

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- J-Coupling (Scalar). Chemistry LibreTexts.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

- J-coupling. Wikipedia.

- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical data to offer field-proven insights into its structural elucidation. We will explore the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounding these predictions in the fundamental principles of mass spectrometry and supported by authoritative literature on related chemical structures. This guide includes detailed, step-by-step experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, complete with data interpretation strategies and visual diagrams to clarify complex fragmentation mechanisms.

Part 1: Molecular Structure and Ionization Dynamics

To effectively interpret the mass spectrum of Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate, a foundational understanding of its structure is paramount. The molecule consists of a central indole nucleus, substituted at position 2 with a methyl carboxylate group and at positions 4, 6, and 7 with methyl groups.

-

Chemical Formula: C₁₃H₁₅NO₂

-

Molecular Weight: 217.26 g/mol

-

Exact Mass: 217.1103 u

The ionization technique employed dictates the initial ion formed and, consequently, the entire fragmentation cascade.

-

Electron Ionization (EI): This high-energy technique bombards the molecule with electrons, ejecting an electron to form a radical cation, denoted as M+• . The stable aromatic indole ring makes the molecular ion peak likely to be observed.[1] The excess energy imparted leads to extensive and often complex fragmentation patterns, providing a detailed structural fingerprint.[2]

-

Electrospray Ionization (ESI): As a soft ionization method, ESI is less destructive. In positive ion mode, the molecule is expected to readily protonate, likely on the indole nitrogen or the carbonyl oxygen, to form the protonated molecule, [M+H]⁺ .[3] Subsequent fragmentation, induced via collision-induced dissociation (CID) in MS/MS experiments, involves the controlled decomposition of this even-electron ion, typically through the loss of small, neutral molecules.[4]

Part 2: Predicted Fragmentation Pathways

The following sections detail the logical, step-by-step fragmentation cascades anticipated for Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate under both EI and ESI conditions.

Electron Ionization (EI-MS) Fragmentation

Upon EI, the molecular ion (M+•) at m/z 217 will form. The primary fragmentation events are driven by the stability of the resulting ions and radicals. The most characteristic fragmentation for methyl esters is the cleavage of bonds adjacent to the carbonyl group.[1][5]

-

Loss of Methoxy Radical (•OCH₃): The most favorable initial fragmentation is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃, 31 u). This generates a highly stable acylium ion at m/z 186 , which is often the base peak in the spectrum of methyl esters.[5]

-

Loss of Carbon Monoxide (CO): The acylium ion at m/z 186 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 u) to form an ion at m/z 158 .

-

Loss of Methyl Radical (•CH₃): Another potential fragmentation pathway from the molecular ion is the loss of a methyl radical (•CH₃, 15 u) from one of the ring positions. This would result in an ion at m/z 202 . While possible, this is generally less favorable than fragmentation at the ester group.[6]

Below is a diagram illustrating the proposed EI fragmentation workflow.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the precursor ion for MS/MS analysis will be the protonated molecule, [M+H]⁺, at m/z 218. The fragmentation of this even-electron ion is dominated by the elimination of stable, neutral molecules.[7]

-

Loss of Methanol (CH₃OH): The most common fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 u). This occurs via a rearrangement and results in the formation of a stable acylium ion at m/z 186 .[8]

-

Sequential Loss of CO: Following the loss of methanol, the resulting ion at m/z 186 can lose carbon monoxide (CO, 28 u), yielding a fragment at m/z 158 . This is analogous to the secondary fragmentation seen in EI.

-

Loss of Water (H₂O): While less common, a potential rearrangement could lead to the loss of a water molecule (H₂O, 18 u) from the protonated molecule, particularly if the proton resides on the indole nitrogen, creating an ion at m/z 200 .

The proposed ESI-MS/MS fragmentation workflow is visualized below.

Part 3: Data Summary and Interpretation

The key to accurate structural confirmation lies in identifying the predicted ions in the acquired spectrum. The table below summarizes the expected key fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Proposed Fragment Structure/Identity |

| EI | 217 (M+•) | 186 | 31 (•OCH₃) | Trimethyl-indole-2-carbonylium ion |

| 217 (M+•) | 202 | 15 (•CH₃) | [M-CH₃]⁺ | |

| 186 | 158 | 28 (CO) | C₁₁H₁₂N⁺ ion | |

| ESI | 218 ([M+H]⁺) | 186 | 32 (CH₃OH) | Trimethyl-indole-2-carbonylium ion |

| 186 | 158 | 28 (CO) | C₁₁H₁₂N⁺ ion | |

| 218 ([M+H]⁺) | 200 | 18 (H₂O) | [M+H-H₂O]⁺ |

Part 4: Recommended Experimental Protocols

To ensure high-quality, reproducible data, the following validated protocols are recommended. These serve as a robust starting point and can be optimized based on available instrumentation and specific research goals.

GC-MS (EI) Protocol

This method is ideal for analyzing the volatile and thermally stable Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate.[9]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

Vortex thoroughly to ensure complete dissolution.

-

If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL.

-

-

Instrumentation & Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good peak shape.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1 (adjust as needed based on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

LC-MS (ESI) Protocol

This protocol is suited for analyzing the compound as part of a more complex mixture or when thermal degradation is a concern.[11]

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[12]

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0-1 min: 10% B.

-

1-8 min: Linear ramp to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 10% B for equilibration.

-

-

MS System: Agilent 6470 Triple Quadrupole or equivalent Q-TOF.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3500 V.[12]

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS Analysis: For fragmentation studies, select the precursor ion at m/z 218 and apply varying collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.

-

References

-

Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022-12-02). YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Hieben, M. N., et al. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. Retrieved from [Link]

-

Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

-

The DAN Lab. (n.d.). LCMS Protocols. University of Wisconsin–Madison. Retrieved from [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

-

Szymańska, I., & Konieczny, P. (2016-06-14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. ACTA CHROMATOGRAPHICA. Retrieved from [Link]

-

Aguiar, G. P., et al. (2025-08-07). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Retrieved from [Link]

-

Tsikas, D. (2022-09-05). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC, NIH. Retrieved from [Link]

-

Gieroba, B., et al. (2023-05-06). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. NIH. Retrieved from [Link]

-

Unknown Author. (n.d.). The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. Retrieved from [Link]

-

Vrkoslav, V., & Cvačka, J. (2025-10-15). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS with Acetonitrile In-Source Derivatization. ResearchGate. Retrieved from [Link]

-

Aguiar, G. P., et al. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Retrieved from [Link]

-

Murphy, R. C. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. Retrieved from [Link]

-

Unknown Author. (2012-07-18). GC/MS analysis of indole and skatole in seafood. ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Kuki, Á., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC, NIH. Retrieved from [Link]

-

Mok, H. J., et al. (2016-03-22). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. Retrieved from [Link]

-

He, J., et al. (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

-

de Hoffmann, E., & Stroobant, V. (2015-11-11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Retrieved from [Link]

-

Unknown Author. (2025-08-07). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Liu, B., et al. (2012-12-04). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. notulaebotanicae.ro [notulaebotanicae.ro]

- 10. researchgate.net [researchgate.net]

- 11. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]

- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Trimethylated Indole Derivatives: A Technical Guide to Biological Target Identification

Introduction: The Enduring Promise of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery. Its presence in a vast array of natural products and clinically approved drugs underscores its remarkable ability to interact with a diverse range of biological targets.[1][2] From the psychoactive properties of tryptamines to the anticancer activity of vinca alkaloids, indole derivatives have consistently provided a rich source of therapeutic innovation. This guide focuses on a specific, yet underexplored, subclass: trimethylated indole derivatives. While some members of this family are known for their potent effects on the central nervous system, a systematic exploration of their broader biological targets is warranted. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and potential biological targets of trimethylated indole derivatives and detailing robust experimental strategies for their identification and validation.

I. Known Biological Targets: The Serotonergic Landscape

The most well-characterized biological targets of trimethylated indole derivatives are serotonin receptors, a family of G protein-coupled receptors that mediate a wide array of physiological and psychological processes.[1][3][4] This interaction is the basis for the psychoactive effects of many of these compounds.

Serotonin Receptor Subtypes

-

5-HT1A Receptors: Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects. Several indole derivatives, including some tryptamines, exhibit high affinity for this receptor subtype.[4][5]

-

5-HT2A Receptors: Activation of 5-HT2A receptors is the primary mechanism underlying the psychedelic effects of classic hallucinogens.[3][4][6] Trimethylated tryptamine derivatives, such as N,N,N-trimethyltryptamine and its analogs, are potent agonists at this receptor.[7] The active metabolite of aeruginascin, 4-hydroxy-N,N,N-trimethyltryptamine, also demonstrates significant binding affinity for the 5-HT2A receptor.[8][9]

-

5-HT2B Receptors: While less studied in the context of trimethylated indoles, 5-HT2B receptors are also engaged by some of these compounds.[9]

The interaction of trimethylated indole derivatives with serotonin receptors highlights their potential for therapeutic applications in neuropsychiatric disorders. However, the promiscuity of some of these compounds across different 5-HT receptor subtypes necessitates careful characterization to delineate their precise pharmacological profiles.

Signaling Pathway of 5-HT2A Receptor Activation

The binding of a trimethylated indole derivative (agonist) to the 5-HT2A receptor initiates a cascade of intracellular events. A simplified representation of this signaling pathway is depicted below.

II. Potential Biological Targets: Expanding the Horizon

Beyond the well-trodden path of serotonergic activity, the indole scaffold's versatility suggests a much broader range of potential biological targets for trimethylated derivatives. Drawing parallels from the broader class of indole alkaloids and synthetic indole-based compounds, we can hypothesize several promising avenues for investigation.

A. Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Indole derivatives have emerged as a significant class of kinase inhibitors.[10][11]

-

Rationale for Targeting: The indole ring can mimic the purine core of ATP, the primary substrate for kinases, allowing indole derivatives to act as competitive inhibitors in the ATP-binding pocket.[2]

-

Potential Kinase Targets:

-

Tyrosine Kinases: Receptors like VEGFR, PDGFR, and non-receptor kinases like Src are crucial for tumor growth and angiogenesis.[12]

-

Serine/Threonine Kinases: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its components are attractive cancer targets.

-

-

Implications for Trimethylated Indoles: The addition of methyl groups can modulate the lipophilicity and steric properties of the indole core, potentially enhancing binding affinity and selectivity for specific kinase targets.

B. Tubulin: The Dynamic Cytoskeletal Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[13] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy.

-

Rationale for Targeting: A variety of natural and synthetic indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[13][14]

-

Structure-Activity Relationships: The substitution pattern on the indole ring significantly influences antitubulin activity.[13]

-

Potential of Trimethylated Indoles: Trimethylation could influence the conformation of the indole derivative, potentially leading to novel interactions within the colchicine-binding site and potent antimitotic activity.

C. Histone Deacetylases (HDACs): Epigenetic Modulators

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[15][16][17]

-

Rationale for Targeting: The indole ring can serve as a "cap" group in the classic pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group and a linker.[16]

-

Emerging Evidence: Several studies have reported the design and synthesis of potent indole-based HDAC inhibitors.

-

Hypothesis for Trimethylated Indoles: The electron-donating nature of methyl groups could enhance the interaction of the indole cap with the surface of the HDAC active site, potentially leading to improved potency and isoform selectivity.

III. Experimental Workflows for Target Identification and Validation

Identifying the specific molecular targets of a novel trimethylated indole derivative is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. A multi-pronged approach, combining chemical proteomics and genetic methods, provides the most robust and comprehensive strategy.

A. Chemical Proteomics: Affinity-Based Target Discovery

Chemical proteomics utilizes a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate. Affinity chromatography coupled with quantitative mass spectrometry is a powerful and widely used technique for this purpose.[18][19]

-

Probe Synthesis:

-

Causality: To immobilize the trimethylated indole derivative, it must be chemically modified with a linker arm and a reactive handle (e.g., an amine, carboxyl, or alkyne group) for conjugation to a solid support. The position of the linker attachment should be carefully chosen to minimize disruption of the pharmacophore responsible for target binding.

-

Procedure:

-

Synthesize an analog of the trimethylated indole derivative containing a suitable linker (e.g., a short polyethylene glycol chain) terminating in a functional group for immobilization.

-

Couple the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads or magnetic beads).

-

Thoroughly wash the beads to remove any unreacted probe.

-

-

-

Affinity Pull-Down:

-

Causality: The immobilized probe will selectively capture its binding partners from a complex protein mixture. A competition control, where the lysate is pre-incubated with an excess of the free, unmodified trimethylated indole derivative, is crucial to distinguish specific interactors from non-specific binders.

-

Procedure:

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Divide the lysate into two aliquots: one for the experimental pull-down and one for the competition control.

-

To the control aliquot, add an excess of the free trimethylated indole derivative and incubate.

-

Add the probe-conjugated beads to both aliquots and incubate to allow for protein binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

-

Protein Elution and Preparation for Mass Spectrometry:

-

Causality: The specifically bound proteins are eluted from the beads and prepared for analysis by mass spectrometry.

-

Procedure:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).

-

Separate the eluted proteins by SDS-PAGE.

-

Perform an in-gel tryptic digest of the protein bands.

-

Extract the resulting peptides for LC-MS/MS analysis.

-

-

-

Quantitative Mass Spectrometry and Data Analysis:

-

Causality: Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling with amino acids in cell culture (SILAC), are used to compare the abundance of proteins in the experimental and control pull-downs.[20][21][22][23][24] Proteins that are significantly enriched in the experimental sample compared to the competition control are considered high-confidence candidate targets.

-

Procedure:

-

Analyze the peptide samples by LC-MS/MS.

-

Identify the proteins using a protein database search algorithm.

-

Quantify the relative abundance of each identified protein between the experimental and control samples.

-

Proteins showing a significant fold-change in the experimental sample are prioritized as candidate targets.

-

-

B. Genetic Approaches: Unbiased Target Discovery in a Cellular Context

Genetic screening methods, particularly CRISPR-Cas9 technology, offer a powerful and unbiased way to identify genes that are essential for the activity of a small molecule.[25][26][27] By systematically knocking out genes, one can identify those whose loss confers resistance or sensitivity to the trimethylated indole derivative.

-

Cell Line and Library Selection:

-

Causality: Choose a cell line that is sensitive to the cytotoxic or phenotypic effects of the trimethylated indole derivative. A genome-wide or focused CRISPR knockout library is then selected.

-

Procedure:

-

Determine the IC50 or effective concentration of the trimethylated indole derivative in a panel of cell lines. Select a sensitive cell line for the screen.

-

Choose a commercially available or custom-designed pooled CRISPR library (e.g., targeting the whole genome, kinome, or druggable genome).

-

-

-

Lentiviral Library Transduction:

-

Causality: The CRISPR library is delivered to the cells using a lentiviral vector to ensure stable integration of the single-guide RNAs (sgRNAs).

-

Procedure:

-

Package the CRISPR library into lentiviral particles.

-

Transduce the chosen cell line at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

-

Select for transduced cells using an appropriate antibiotic.

-

-

-

Drug Treatment and Selection:

-

Causality: The population of cells with gene knockouts is treated with the trimethylated indole derivative. Cells with knockouts of genes essential for the drug's activity will survive and proliferate, while others will be killed.

-

Procedure:

-

Split the transduced cell population into two groups: a treatment group and a vehicle control group.

-

Treat the treatment group with the trimethylated indole derivative at a concentration that causes significant cell death (e.g., IC80-90).

-

Allow the cells to grow for a sufficient period to allow for the enrichment of resistant clones.

-

-

-

Genomic DNA Extraction and Next-Generation Sequencing (NGS):

-

Causality: The sgRNA sequences from the surviving cells are amplified and sequenced to identify the genes whose knockout conferred resistance.

-

Procedure:

-

Harvest the surviving cells from both the treatment and control groups.

-

Extract genomic DNA.

-

Amplify the integrated sgRNA sequences by PCR.

-

Analyze the PCR products by next-generation sequencing.

-

-

-

Data Analysis and Hit Identification:

-

Causality: The sequencing reads for each sgRNA are counted, and the abundance of each sgRNA in the treatment group is compared to the control group. sgRNAs that are significantly enriched in the treatment group correspond to genes that are potential drug targets.

-

Procedure:

-

Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

-

Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the drug-treated population.

-

Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.

-

-

IV. Target Validation: Confirming the Interaction

Once candidate targets have been identified through discovery methods, it is essential to validate the direct interaction between the trimethylated indole derivative and the protein of interest.

Quantitative Data Summary

The following table summarizes key quantitative parameters that should be determined during target validation studies.

| Assay | Parameter Measured | Significance |

| Biochemical Assays | ||

| Enzyme Inhibition Assay | IC50 (half-maximal inhibitory concentration) | Measures the potency of the compound against an enzymatic target. |

| Kinase Panel Screening | % Inhibition at a fixed concentration | Assesses the selectivity of the compound against a broad range of kinases. |

| Biophysical Assays | ||

| Surface Plasmon Resonance (SPR) | KD (dissociation constant) | Quantifies the binding affinity and kinetics of the compound-protein interaction. |

| Isothermal Titration Calorimetry (ITC) | KD, ΔH (enthalpy change), ΔS (entropy change) | Provides a complete thermodynamic profile of the binding event. |

| Cell-Based Assays | ||

| Cellular Thermal Shift Assay (CETSA) | Thermal stabilization | Confirms target engagement in a cellular context. |

| Target Knockdown/Knockout | Change in cellular phenotype or drug sensitivity | Validates that the identified target is responsible for the compound's biological effect. |

V. Conclusion and Future Directions

Trimethylated indole derivatives represent a fascinating and underexplored area of chemical space with significant therapeutic potential. While their interactions with serotonin receptors are relatively well-documented, the broader landscape of their biological targets remains largely uncharted. The methodologies outlined in this guide, from affinity-based proteomics to CRISPR-Cas9 screening, provide a robust framework for the systematic identification and validation of these targets. By expanding our understanding of the molecular mechanisms of trimethylated indole derivatives, we can unlock their full potential in the development of novel therapeutics for a range of diseases, from neuropsychiatric disorders to cancer. Future research should focus on synthesizing diverse libraries of trimethylated indoles and applying these target identification strategies to uncover novel biology and pave the way for the next generation of indole-based medicines.

VI. References

-

Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

-

Borges, A., & Meireles, M. (2022). Dimethyltryptamine. In StatPearls. StatPearls Publishing. [Link]

-

Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]

-

Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press.

-

Chadeayne, A. R., Pham, D. N., Reid, B. G., Golen, J. A., Manke, D. R., & Sherwood, A. M. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS Omega, 5(27), 16940–16944. [Link]

-

Grot, M., Wójcik, M., Koczurkiewicz-Adamczyk, P., Pytka, K., & Satała, G. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 819. [Link]

-

CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. Retrieved January 23, 2026, from [Link]

-

Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. (2024). Journal of Medicinal Chemistry. [Link]

-

Kumar, A., Singh, B., & Sharma, V. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Polycyclic Aromatic Compounds, 1-32. [Link]

-

Ke, J., Zhao, Y., & Li, L. (2019). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology (Clifton, N.J.), 1888, 105–118. [Link]

-

Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P. C., Mason, N., Raknes, G., ... & Ramaekers, J. G. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 162(2), 118-132. [Link]

-

Rehman, A. U., An, L., & Wang, X. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules (Basel, Switzerland), 28(22), 7521. [Link]

-

Sherwood, A. M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS omega, 5(27), 16940–16944. [Link]

-

Aebersold, R., & Mann, M. (2016). A beginner's guide to mass spectrometry–based proteomics. Nature biotechnology, 34(8), 793–794. [Link]

-

Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Lopez-Cara, L., ... & Hamel, E. (2015). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 20(5), 8444–8473. [Link]

-

High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. (2025). Current Computer-Aided Drug Design. [Link]

-

Wikipedia contributors. (2024, January 10). 5-MeO-AMT. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, January 23, 2026, from [Link]

-

Wang, D., Wang, Y., Zhang, Y., & Zhang, Y. (2017). Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. ACS medicinal chemistry letters, 8(3), 328–333. [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). European Journal of Medicinal Chemistry. [Link]

-

Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Retrieved January 23, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Quantitative proteomics. In Wikipedia, The Free Encyclopedia. Retrieved 03:33, January 23, 2026, from [Link]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved January 23, 2026, from [Link]

-

St-Gallay, S. A., Kaplan, A., & Roth, B. L. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 619(7971), 841–848. [Link]

-

Gubin, E., Lemoine, P., & Guillaumet, G. (1994). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of medicinal chemistry, 37(10), 1465–1472. [Link]

-

Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). (2023). Molecules. [Link]

-

Bose, D., & Das, B. (2016). Indolinones as promising scaffold as kinase inhibitors: a review. Current medicinal chemistry, 23(1), 22–45. [Link]

-

Li, Y., Zhang, J., & Wang, L. (2021). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. Bioorganic & medicinal chemistry, 47, 116382. [Link]

-

DEA Diversion Control Division. (n.d.). N,N-Dimethyltryptamine (DMT). Retrieved January 23, 2026, from [Link]

-

Bitesize Bio. (2025, April 28). CRISPR Screening: A Simple Guide to Scaling Up. [Link]

-

Glatfelter, G. C., Pottie, E., & Partilla, J. S. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ACS chemical neuroscience, 13(21), 3149–3158. [Link]

-

Yu, A. M. (2016). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 17(2), 170-180. [Link]

-

Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020). Analytical Chemistry. [Link]

-

Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative Mass Spectrometry in Proteomics: A Critical Review. Analytical and Bioanalytical Chemistry, 404(4), 939-965. [Link]

-

Thompson, M. A., & Pies, R. (2014). Noncompetitive Inhibition of Indolethylamine N-Methyltransferase by N,N Dimethyltryptamine (DMT) and N,N-Dimethylaminopropyltryptamine. Pharmacology & Pharmacy, 5(5), 527-536. [Link]

-

Dadashpour, S., & Emami, S. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European journal of medicinal chemistry, 238, 114467. [Link]

-

Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics. (2020). Bioorganic Chemistry. [Link]

-

Boettcher, M., & McManus, M. T. (2017). CRISPR: A Screener's Guide. The CRISPR journal, 1(1), 35–42. [Link]

-

Dadashpour, S., & Emami, S. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5783. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–40. [Link]

-

Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in neuroscience, 12, 536. [Link]

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Yu, A. M. (2016). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 17(2), 170-180. [Link]

-

Russell, M. G., Matassa, V. G., & Macritchie, J. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of medicinal chemistry, 44(22), 3581–3593. [Link]

-

Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. (2023). Langmuir. [Link]

-

Wikipedia contributors. (2023, December 29). Serotonin receptor agonist. In Wikipedia, The Free Encyclopedia. Retrieved 03:34, January 23, 2026, from [Link]

Sources

- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 7. α,N,N-Trimethyltryptamine - Wikipedia [en.wikipedia.org]

- 8. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Quantitative proteomics - Wikipedia [en.wikipedia.org]

- 23. Quantitative Proteomics | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-2-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on Structure-Activity Relationships and Therapeutic Applications

Introduction: The Enduring Appeal of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle is not only a fundamental component of essential endogenous molecules like the neurotransmitter serotonin and the hormone melatonin but also the foundational core of numerous approved pharmaceutical agents.[1][2] Among the various indole-based frameworks, the indole-2-carboxylate and its derivatives have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of indole-2-carboxylate derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and the resulting biological outcomes. This analysis is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the chemical principles that govern the therapeutic potential of this versatile scaffold, thereby informing the rational design of next-generation therapeutic agents.

Core Scaffold and Key Modification Points

The foundational structure of an indole-2-carboxylate derivative features an indole ring system with a carboxylate group (or a derivative thereof, such as an amide or ester) at the C2 position. The therapeutic activity of these molecules can be finely tuned by strategic chemical modifications at several key positions.

Below is a generalized workflow for the design, synthesis, and evaluation of novel indole-2-carboxylate derivatives, a process that underpins the discoveries discussed in this guide.

Caption: A generalized workflow for the discovery and development of indole-2-carboxylate derivatives.

Part 1: Antiviral Activity - Targeting HIV-1 Integrase

A significant area of success for indole-2-carboxylate derivatives has been in the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication.[5][6] These inhibitors, known as integrase strand transfer inhibitors (INSTIs), prevent the insertion of viral DNA into the host genome.[7]

Mechanism of Action and Key Pharmacophore

The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the integrase's active site.[6][7] The key pharmacophoric elements of the indole-2-carboxylate scaffold for this activity are the indole nitrogen and the oxygen atoms of the C2-carboxylate group, which together form a metal-chelating motif.[5][8] This interaction anchors the inhibitor in the active site, preventing the binding of the viral DNA.

Caption: Key SAR points for indole-2-carboxylate derivatives as HIV-1 integrase inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the indole-2-carboxylic acid scaffold have yielded potent INSTIs with activities in the low micromolar to nanomolar range.[5][8]

-

C3 Position: Introduction of a long branch at the C3 position of the indole core has been shown to significantly enhance inhibitory activity.[5][8] This modification allows the molecule to extend into a nearby hydrophobic cavity in the enzyme, forming favorable interactions with residues such as Tyr143 and Asn117.[8]

-

C6 Position: The addition of a halogenated benzene ring at the C6 position can markedly improve potency.[6][7] This group is believed to engage in π-π stacking interactions with the viral DNA, specifically with nucleotides like dC20, providing an additional anchoring point for the inhibitor.[7]

-

C2-Carboxylate Modifications: While the free carboxylic acid is crucial for chelation, esterification or amidation can be used to create prodrugs, which may improve pharmacokinetic properties. However, the free acid is generally required for intrinsic activity.

Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Compound | C3-Substituent | C6-Substituent | IC₅₀ (µM) | Reference |

| 1 | H | H | 32.37 | [9] |

| 13b | H | Benzamide | 11.67 | [7] |

| 17a | H | Halogenated Benzene | 3.11 | [6][7] |

| 20a | Long Branch | Halogenated Benzene | 0.13 | [5][8] |

Part 2: Anticancer Activity - A Multi-Pronged Attack

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms, including the induction of apoptosis and the inhibition of key protein kinases.[10][11][12]

Mechanism 1: Induction of Apoptosis via Tubulin Polymerization Inhibition

A series of indole-2-carboxylic acid benzylidene-hydrazides has been identified as potent inducers of apoptosis.[13] The primary mechanism for these compounds appears to be the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[13]

-

SAR Insights:

-

C3-Position: Substitution at the C3 position of the indole ring is critical for apoptotic activity. A phenyl group at this position has been shown to be particularly effective.[13]

-

C5-Position: Electron-donating groups (e.g., methyl) or halogens (e.g., chloro) at the C5 position can enhance potency.[13]

-

Benzylidene Moiety: The substitution pattern on the benzylidene ring also modulates activity. For example, a 4-nitro or 4-methyl group can be favorable. A 20-fold increase in activity was observed when moving from an initial hit to optimized analogs like 9b .[13]

-

Table 2: Activity of Indole-2-Carboxylic Acid Benzylidene-Hydrazides in T47D Breast Cancer Cells

| Compound | C3-Substituent | C5-Substituent | Benzylidene Substituent | Caspase Activation EC₅₀ (µM) |

| 3a | Methyl | Chloro | 4-Nitro | ~2.0 |

| 9a | Phenyl | Methyl | 4-Methyl | 0.1 |

| 9b | Phenyl | Chloro | 4-Nitro | 0.1 |

| [Data sourced from PubMed[13]] |

Mechanism 2: Dual Kinase Inhibition (EGFR/CDK2)

Indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy.[10] Overactivity of EGFR is common in many cancers, while CDK2 is a key regulator of the cell cycle.[12]

-

SAR Insights:

-

Phenethyl Moiety: The presence of a phenethyl group attached to the carboxamide nitrogen is crucial for potent antiproliferative activity against breast cancer cell lines (MCF-7).[10]

-

Substitutions on the Phenethyl Ring: Modifications on the terminal phenyl ring of the phenethyl group significantly impact potency. For instance, compounds 5d (4-fluoro), 5e (4-chloro), and 5h (3,4-dichloro) were among the most active derivatives, with GI₅₀ values comparable to doxorubicin.[10] These compounds also demonstrated potent inhibition of both EGFR and CDK2 in enzymatic assays.[10]

-

Table 3: Antiproliferative and Kinase Inhibitory Activity of Indole-2-Carboxamides

| Compound | R (Phenethyl Substituent) | GI₅₀ vs. MCF-7 (µM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

| 5d | 4-Fluoro | 1.15 | 92 | 102 |

| 5e | 4-Chloro | 1.05 | 89 | 98 |

| 5h | 3,4-Dichloro | 0.95 | 95 | 108 |

| Doxorubicin | - | 1.10 | - | - |

| [Data sourced from NIH PMC[10]] |

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indole-2-carboxamide derivatives have been identified as promising anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines.[3]

Mechanism of Action: Inhibition of Inflammatory Mediators

In studies using lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibited the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key mediators of the inflammatory response.[3] The most promising compounds also demonstrated in vivo efficacy in a mouse model of pulmonary inflammation.[3]

-

SAR Insights:

-

The structure-activity relationship for this class of compounds highlights the importance of the amide portion of the molecule.

-

Compounds 14f and 14g , which feature specific substituted aromatic rings in the amide side chain, were identified as the most potent derivatives in the series, effectively reducing the overexpression of inflammatory mediators both in vitro and in vivo.[3]

-

Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details standardized methodologies for the synthesis and evaluation of indole-2-carboxylate derivatives.

Protocol 1: General Synthesis of Indole-2-Carboxamides

This protocol is a representative example of how the amide derivatives discussed in the anticancer section can be synthesized, often involving a peptide coupling reaction.[10][14]

Objective: To synthesize an N-substituted indole-2-carboxamide from indole-2-carboxylic acid and a primary amine.

Materials:

-

1H-Indole-2-carboxylic acid

-

Desired primary amine (e.g., 2-phenylethanamine)

-

Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)[10]

-

Base: Diisopropylethylamine (DIPEA)[10]

-

Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Step-by-Step Procedure:

-

Acid Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add the coupling agent (e.g., EDCI, 1.1 eq) and a catalytic amount of a coupling additive if needed (e.g., HOBt). Stir the mixture at room temperature for 10-15 minutes until a clear solution is formed.[14]

-

Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the activated acid solution at 0 °C.

-